molecular formula C16H24Cl2S2 B14282913 1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride CAS No. 121226-07-1

1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride

Cat. No.: B14282913
CAS No.: 121226-07-1
M. Wt: 351.4 g/mol
InChI Key: BPVXPDRISXJHQS-UHFFFAOYSA-L
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Description

1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride is a chemical compound with a unique structure that includes a phenylene group linked to two thiolan-1-ium groups via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride typically involves the reaction of a phenylene derivative with thiolan-1-ium precursors. One common method involves the use of α,α-Dichloro-p-xylene and thiolan-1-ium salts in a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under nitrogen atmosphere at elevated temperatures, typically around 50°C, for 24 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolan-1-ium groups to thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-[1,2-Phenylen

Properties

CAS No.

121226-07-1

Molecular Formula

C16H24Cl2S2

Molecular Weight

351.4 g/mol

IUPAC Name

1-[[2-(thiolan-1-ium-1-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride

InChI

InChI=1S/C16H24S2.2ClH/c1-2-8-16(14-18-11-5-6-12-18)15(7-1)13-17-9-3-4-10-17;;/h1-2,7-8H,3-6,9-14H2;2*1H/q+2;;/p-2

InChI Key

BPVXPDRISXJHQS-UHFFFAOYSA-L

Canonical SMILES

C1CC[S+](C1)CC2=CC=CC=C2C[S+]3CCCC3.[Cl-].[Cl-]

Origin of Product

United States

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